5-(3-methylbut-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-(3-methylbut-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a thiophene and a methylbutenyl substituent. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylbut-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Introduction of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the methylbutenyl group: This can be done through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methylbutenyl group.
Reduction: Reduction reactions could target the pyrazolo[1,5-a]pyrazine core or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, the compound could find applications in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve interactions with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets might include proteins or nucleic acids, and the pathways could involve signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-(3-methylbut-2-en-1-yl)-2-(thiophen-2-yl)-pyrazolo[1,5-a]pyrazine: Lacks the 4-one functionality.
2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Lacks the methylbutenyl group.
5-(3-methylbut-2-en-1-yl)-pyrazolo[1,5-a]pyrazin-4-one: Lacks the thiophene ring.
Uniqueness
The presence of both the thiophene ring and the methylbutenyl group in 5-(3-methylbut-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one may confer unique electronic and steric properties, potentially leading to distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-(3-methylbut-2-enyl)-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11(2)5-6-17-7-8-18-13(15(17)19)10-12(16-18)14-4-3-9-20-14/h3-5,7-10H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXANHJLSAUIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=CN2C(=CC(=N2)C3=CC=CS3)C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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